molecular formula C20H24FN3O2 B248046 N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248046
M. Wt: 357.4 g/mol
InChI Key: NISNANVJKOSXBY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are proteins that are involved in the growth and survival of neurons. N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been found to decrease the levels of corticosterone, which is a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is its high potency and selectivity. N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been found to be highly effective in treating anxiety disorders, depression, and schizophrenia. It has also been shown to have a low toxicity profile. However, one of the limitations of using N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is its cost. N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a relatively expensive compound, which can limit its use in large-scale studies.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One of the areas of research is the development of more potent and selective derivatives of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. Another area of research is the investigation of the long-term effects of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide on the brain and behavior. Additionally, the potential use of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, should be explored. Finally, the development of novel drug delivery systems for N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide should be investigated to improve its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves the reaction between 2-fluoroaniline and 2-methoxyphenylpiperazine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with propanoyl chloride to obtain N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. The yield of the synthesis process is around 70%.

Scientific Research Applications

N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties. N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been found to be effective in treating anxiety disorders, depression, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

Product Name

N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H24FN3O2/c1-26-19-9-5-4-8-18(19)24-14-12-23(13-15-24)11-10-20(25)22-17-7-3-2-6-16(17)21/h2-9H,10-15H2,1H3,(H,22,25)

InChI Key

NISNANVJKOSXBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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